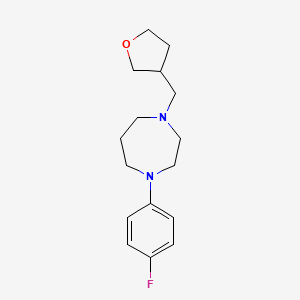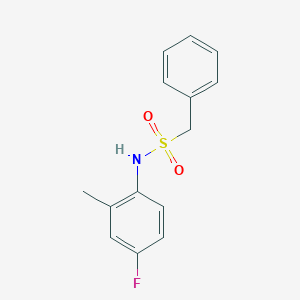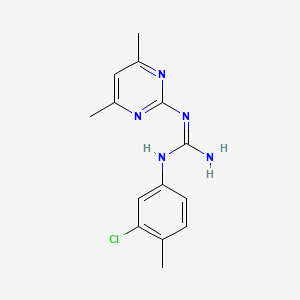![molecular formula C15H10ClN3O B5403200 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine have been extensively studied. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Another advantage is its relatively simple synthesis method, which yields high purity and good yield of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity profile of this compound.
Direcciones Futuras
There are several future directions for the study of 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential use as an anti-cancer agent. Several studies have shown promising results, but more studies are needed to determine its efficacy and safety in vivo. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-chlorostyrene, hydrazine hydrate, and pyridine-2-carbaldehyde in the presence of a catalyst. This method has been reported in several research articles, and it has been shown to yield high purity and good yield of the compound.
Aplicaciones Científicas De Investigación
4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-4-2-1-3-11(13)5-6-14-18-15(19-20-14)12-7-9-17-10-8-12/h1-10H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKNCFGKXBFOB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)

![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)




![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)

![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)